molecular formula C12H14F3NO4 B12931489 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B12931489
M. Wt: 293.24 g/mol
InChI Key: KUDZYLIIGSJXJD-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrole derivative with tert-butyl chloroformate, methyl iodide, and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain substituents.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate
  • 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxamide
  • 1-(tert-Butyl) 2-methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylic acid

Uniqueness

This compound is unique due to the presence of both tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14F3NO4

Molecular Weight

293.24 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-(trifluoromethyl)pyrrole-1,2-dicarboxylate

InChI

InChI=1S/C12H14F3NO4/c1-11(2,3)20-10(18)16-7(9(17)19-4)5-6-8(16)12(13,14)15/h5-6H,1-4H3

InChI Key

KUDZYLIIGSJXJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

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